3-Methoxy-1,2-thiazole-5-carboxylic acid
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Overview
Description
3-Methoxy-1,2-thiazole-5-carboxylic acid is a chemical compound with the molecular formula C5H5NO3S and a molecular weight of 159.16 . It belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring structure made up of three carbon atoms, one nitrogen atom, and one sulfur atom .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in many studies . Thiazole moiety has been an important heterocycle in the world of chemistry. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered thiazole ring, which includes three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole derivatives have been observed to undergo various chemical reactions. The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows for many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical and Chemical Properties Analysis
This compound is a compound with a molecular weight of 159.16 . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Synthesis and Antimicrobial Activity
- 3-Methoxy-1,2-thiazole-5-carboxylic acid derivatives have been synthesized and evaluated for antimicrobial activities. Compounds like 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid showed significant activity against various microbial strains (Noolvi et al., 2016).
Synthesis and Structural Study
- The synthesis and structure of derivatives, such as 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid, have been studied, indicating varied molecular conformations and intermolecular hydrogen bonding involvement (Kennedy et al., 1999).
Inhibition Activity in Corrosion
- Thiazole derivatives including this compound have been explored as corrosion inhibitors, showing potential in protecting mild steel in acid media. Their inhibition activity was assessed through various thermodynamic, electrochemical, and quantum chemical methods (Chaitra et al., 2016).
Potential as Coenzyme
- Compounds like 2-Acetylthiazole-4-carboxylic acid, structurally related to this compound, have been found widely distributed in various organisms. Due to its presence in high levels and reactive structure, it's proposed as a coenzyme (White, 1990).
Antioxidant Properties
- Studies on 1,3,4-thiadiazole derivatives, including those of this compound, show these compounds possess antioxidant properties. They have been compared with standard antioxidants in various assays, demonstrating effectiveness (Gür et al., 2017).
Non-Redox Inhibition of 5-Lipoxygenase
- Methoxyalkyl thiazoles, a category involving this compound, have been identified as selective inhibitors of 5-lipoxygenase. These compounds, being non-redox inhibitors, offer a different pathway for therapeutic applications (Falgueyret et al., 1993).
Crystallographic Analysis
- The compound and its derivatives have been a subject of crystallographic studies, providing insights into their molecular structure and potential for various applications, like in material sciences (Kennedy et al., 1999).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with various biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives have been reported to interact with their targets, leading to changes at the molecular level . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been known to activate or inhibit various biochemical pathways and enzymes .
Result of Action
Thiazole derivatives have been reported to exhibit various biological activities, such as anti-inflammatory activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, thiazole derivatives are stable under normal conditions but can decompose under high temperature and acidic conditions .
Future Directions
Biochemical Analysis
Biochemical Properties
The thiazole ring in 3-Methoxy-1,2-thiazole-5-carboxylic acid is highly reactive due to an acidic proton at C-2 . This makes it a significant synthon for the production of a wide range of new chemical compounds
Cellular Effects
Thiazole derivatives have been shown to have diverse biological activities, including antioxidant, anti-tubercular, antibacterial, antifungal, diuretic, anti-cancer, and anti-inflammatory effects .
Molecular Mechanism
The thiazole ring is known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Properties
IUPAC Name |
3-methoxy-1,2-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S/c1-9-4-2-3(5(7)8)10-6-4/h2H,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBOIEXGALEPEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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